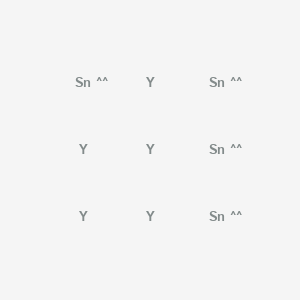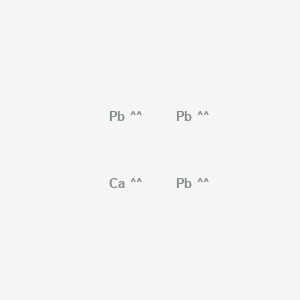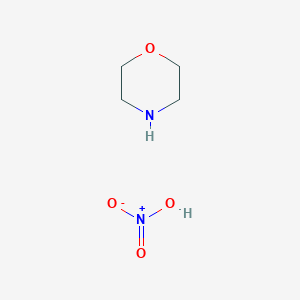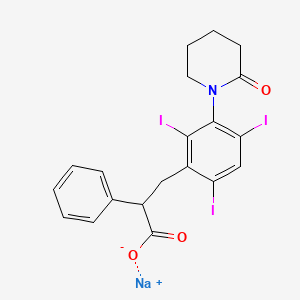
Gold;thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;thulium is a compound formed by the combination of gold and thulium. Gold is a well-known precious metal with a rich history of use in jewelry, electronics, and medicine. Thulium, on the other hand, is a rare earth element belonging to the lanthanide series. It is known for its unique properties and specialized applications in various fields, including medical imaging and laser technology .
Métodos De Preparación
The preparation of gold;thulium compounds typically involves the reaction of gold with thulium under controlled conditions. One common method is the reduction of thulium oxide using gold in a high-temperature environment. This process can be carried out in a vacuum or inert atmosphere to prevent oxidation. Industrial production methods often involve solvent-solvent extraction or ion exchange from monazite, followed by reduction with lanthanum metal .
Análisis De Reacciones Químicas
Gold;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium reacts with oxygen to form thulium(III) oxide, while gold remains relatively inert. In the presence of halogens, thulium forms halides, and gold can form complexes with various ligands. Common reagents used in these reactions include oxygen, halogens, and reducing agents like lanthanum .
Aplicaciones Científicas De Investigación
Gold;thulium compounds have several scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, thulium-doped fiber lasers are employed in medical imaging and surgical procedures due to their ability to produce high-intensity laser beams. Additionally, this compound compounds are used in the development of new materials for electronic and photonic devices .
Mecanismo De Acción
The mechanism of action of gold;thulium compounds involves the interaction of gold and thulium ions with biological molecules. Gold compounds are known to inhibit enzymes like thioredoxin reductase, which plays a role in cellular redox regulation. Thulium ions, on the other hand, can interact with proteins and nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Gold;thulium compounds can be compared with other gold and rare earth element compounds. For instance, gold;erbium and gold;ytterbium compounds share similar properties and applications. this compound compounds are unique due to the specific electronic and magnetic properties of thulium, which make them particularly useful in laser technology and medical imaging .
Conclusion
This compound is a fascinating compound with a wide range of applications in various scientific fields. Its unique properties make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new technologies and materials.
Propiedades
Número CAS |
12044-92-7 |
|---|---|
Fórmula molecular |
AuTm |
Peso molecular |
365.90079 g/mol |
Nombre IUPAC |
gold;thulium |
InChI |
InChI=1S/Au.Tm |
Clave InChI |
WMXKNDIJGCNPEH-UHFFFAOYSA-N |
SMILES canónico |
[Tm].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)


![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)







